molecular formula C8H16N2O4 B13588525 Tert-butyl n-[(1s)-1-carbamoyl-2-hydroxyethyl]carbamate

Tert-butyl n-[(1s)-1-carbamoyl-2-hydroxyethyl]carbamate

Cat. No.: B13588525
M. Wt: 204.22 g/mol
InChI Key: PXCFTDPQUDVHDK-YFKPBYRVSA-N
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Description

Tert-butyl N-[(1S)-1-carbamoyl-2-hydroxyethyl]carbamate is a chiral carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group, a carbamoyl moiety, and a 2-hydroxyethyl side chain in the (S)-configuration. This compound is commonly employed in peptide synthesis and medicinal chemistry due to its stereochemical stability and ease of deprotection under acidic conditions . Its synthesis typically involves coupling reactions using reagents like HATU and DIPEA, as evidenced by protocols yielding similar Boc-protected intermediates in high purity (e.g., 99% yield in related syntheses) .

Properties

Molecular Formula

C8H16N2O4

Molecular Weight

204.22 g/mol

IUPAC Name

tert-butyl N-[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]carbamate

InChI

InChI=1S/C8H16N2O4/c1-8(2,3)14-7(13)10-5(4-11)6(9)12/h5,11H,4H2,1-3H3,(H2,9,12)(H,10,13)/t5-/m0/s1

InChI Key

PXCFTDPQUDVHDK-YFKPBYRVSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CO)C(=O)N

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)C(=O)N

Origin of Product

United States

Preparation Methods

Preparation Methods of tert-butyl N-[(1S)-1-carbamoyl-2-hydroxyethyl]carbamate

General Synthetic Strategy

The synthesis typically involves the protection of amino acid derivatives such as L-serine or D-serine, followed by functional group transformations to introduce the carbamoyl and hydroxyethyl groups while maintaining stereochemical integrity.

Starting Materials and Key Reagents

  • N-BOC-Serine derivatives : N-tert-butoxycarbonyl (BOC) protected serine is commonly used as the starting material due to its availability and stereochemical configuration.
  • Isobutyl chlorocarbonate (i-BuOCOCl) : Used to form mixed acid anhydrides for subsequent condensation.
  • Bases : N-methylmorpholine (NMM) or triethylamine (TEA) serve as acid scavengers during acylation steps.
  • Solvents : Anhydrous ethyl acetate, dichloromethane, and dimethylformamide (DMF) are typical solvents employed.
  • Phase-transfer catalysts : Tetrabutylammonium bromide (TBAB) is often used to facilitate reactions in biphasic systems.

Representative Preparation Method from Literature

A patented method (CN102020589B) outlines the preparation of a closely related tert-butyl carbamate derivative via the following steps:

  • Formation of Mixed Acid Anhydride
    N-BOC-D-serine is reacted with isobutyl chlorocarbonate in the presence of N-methylmorpholine to form a mixed acid anhydride intermediate.

  • Condensation with Benzylamine
    The mixed anhydride reacts with benzylamine in anhydrous ethyl acetate to yield the tert-butyl carbamate derivative with a hydroxyethyl side chain.

  • Purification and Crystallization
    The reaction mixture is worked up by aqueous extraction, washing with dilute acid and base, solvent evaporation, and crystallization from hexane to afford the product in high yield (92-97%) and purity.

Table 1: Reaction Conditions and Yields from Patent CN102020589B
Embodiment TBAB (g) Methyl Sulfate (g) KOH (50%) Drip (g) Reaction Temp (°C) Yield (%)
4 3.0 109.5 97.33 -10 to 10 97.0
5 6.0 48.7 42.0 -10 to 20 95.0
6 1.5 73.0 61.1 0 to 5 92.4

Alternative Synthetic Routes

  • Carbamate Formation via Curtius Rearrangement
    Carbamates can be synthesized by reacting carboxylic acids with di-tert-butyl dicarbonate and sodium azide to form acyl azides, which undergo Curtius rearrangement to isocyanates that are trapped to form carbamates. This method is more common for aromatic or aliphatic carboxylic acid derivatives but can be adapted for hydroxyethyl carbamates under controlled conditions.

  • Base-Mediated Intramolecular Decarboxylation
    Intramolecular decarboxylative synthesis of alkylamines from alkanoyloxycarbamates provides a route to carbamate derivatives with hydroxyalkyl substituents. This method involves silyl protection and acylation steps followed by decarboxylation under basic conditions.

  • Alkylation of Carbamates
    Reaction of tert-butyl carbamate with cyanomethyl bromide or other alkyl halides in the presence of bases like sodium hydride in aprotic solvents (e.g., DMF) affords N-substituted carbamates such as tert-butyl N-[(1S)-1-(cyanomethyl)-2-hydroxyethyl]carbamate, a close analogue.

Reaction Mechanism Insights

  • The stereochemical configuration at the 1-position is retained by starting from enantiomerically pure serine derivatives.
  • The use of mixed acid anhydrides enhances the reactivity and selectivity of the acylation step.
  • Phase-transfer catalysts like TBAB improve reaction rates and yields by facilitating the transfer of ionic species across phases.
  • Controlled temperature and slow addition of reagents (e.g., KOH) prevent side reactions and racemization.

Comparative Analysis of Preparation Methods

Method Starting Material Key Reagents Reaction Type Advantages Limitations
Mixed Acid Anhydride + Amine N-BOC-Serine i-BuOCOCl, NMM, benzylamine Condensation High yield, stereoselective Requires careful temperature control
Curtius Rearrangement Carboxylic acids Di-tert-butyl dicarbonate, NaN3 Rearrangement Useful for diverse carbamates Higher temperature needed for aromatics
Alkylation of Carbamate tert-Butyl carbamate Cyanomethyl bromide, NaH N-alkylation Straightforward, scalable Sensitive to moisture and base strength
Intramolecular Decarboxylation Alkanoyloxycarbamates Base, silyl protecting groups Decarboxylation Efficient for alkylamines Multi-step, requires protection

Summary of Research Discoveries and Best Practices

  • The use of N-BOC-serine derivatives as starting materials is a well-established and reliable approach for preparing this compound with high stereochemical purity.
  • Phase-transfer catalysis and controlled base addition significantly improve yields and purity, as demonstrated in multiple embodiments of patented processes.
  • Alternative methods such as Curtius rearrangement and alkylation provide flexibility depending on available starting materials and desired substituents.
  • Maintaining low temperatures during sensitive steps minimizes racemization and side reactions.
  • The choice of solvent (e.g., ethyl acetate, dichloromethane, DMF) and base (e.g., NMM, triethylamine, KOH) is critical for reaction efficiency and product isolation.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl n-[(1s)-1-carbamoyl-2-hydroxyethyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into simpler molecules.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, cesium carbonate, and various solvents like 1,4-dioxane . The reaction conditions are typically optimized to achieve the desired products with high efficiency.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, palladium-catalyzed reactions can produce N-Boc-protected anilines .

Scientific Research Applications

Tert-butyl n-[(1s)-1-carbamoyl-2-hydroxyethyl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl n-[(1s)-1-carbamoyl-2-hydroxyethyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can undergo resonance stabilization, which facilitates its cleavage and subsequent reactions . The resulting carbocation can be stabilized by elimination reactions, leading to the formation of various products.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

a) Tert-butyl N-[(1S)-2-(methoxy(methyl)amino)-1-methyl-2-oxo-ethyl]carbamate (11a)
  • Structural Features: Replaces the carbamoyl and hydroxyethyl groups with a methoxy(methyl)amino and methyl-oxo-ethyl chain.
  • Synthesis : Prepared in 64% yield via standard coupling methods .
  • Applications: Serves as a precursor for iminoimidazoline derivatives, highlighting its utility in heterocyclic chemistry .
b) (R)-tert-Butyl (1-([1,1’-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate
  • Structural Features : Incorporates a biphenyl group and a 3-hydroxypropan-2-yl chain in the (R)-configuration.
  • Safety Profile: Classified as non-hazardous, emphasizing its suitability for laboratory use .
c) tert-butyl N-[(1S,3R)-3-hydroxycyclopentyl]carbamate
  • Structural Features : Cyclopentane ring with hydroxyl and Boc-protected amine groups.
  • Synthesis : Part of a family of cyclopentane-based carbamates used in drug discovery for constrained peptide mimics .

Stereochemical and Backbone Modifications

a) Tert-butyl N-[1-(chlorosulfonyl)-3-methylbutan-2-YL]carbamate
  • Structural Features : Chlorosulfonyl group introduces electrophilic reactivity, enabling sulfonamide formation.
  • Applications : Intermediate in sulfonamide-based protease inhibitors .
b) Tert-butyl N-[(1S,2S)-2-[(tert-butoxycarbonyl)amino]cyclohexyl]carbamate
  • Structural Features : Cyclohexane backbone with dual Boc protection, enhancing steric protection during synthesis.
  • Utility : Used in constrained peptide scaffolds to study conformational effects on bioactivity .

Table 1. Comparison of Key Structural Analogs

Compound Name Key Functional Groups Synthesis Yield Key Applications Reference
Tert-butyl N-[(1S)-1-carbamoyl-2-hydroxyethyl]carbamate Boc, carbamoyl, (S)-2-hydroxyethyl 99% Peptide intermediates
Tert-butyl N-[(1S)-2-(methoxy(methyl)amino)-1-methyl-2-oxo-ethyl]carbamate Methoxy(methyl)amino, methyl-oxo-ethyl 64% Heterocyclic synthesis
(R)-tert-Butyl (1-([1,1’-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate Biphenyl, (R)-3-hydroxypropan-2-yl N/A Non-hazardous lab reagent
tert-butyl N-[(1S,3R)-3-hydroxycyclopentyl]carbamate Cyclopentane, Boc, hydroxyl N/A Conformationally restricted peptides

Biological Activity

Tert-butyl n-[(1S)-1-carbamoyl-2-hydroxyethyl]carbamate is a carbamate compound recognized for its significant potential in medicinal chemistry and organic synthesis. Its structure, characterized by a tert-butyl group and a carbamoyl moiety, allows it to participate in various biological activities, particularly as an enzyme inhibitor and receptor modulator. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₉H₁₈N₂O₃
  • CAS Number : 80312-69-2
  • Functional Groups : Carbamate, Hydroxyethyl

The biological activity of this compound primarily arises from its ability to form stable carbamate linkages. These linkages can inhibit enzyme activity by:

  • Blocking Active Sites : The compound can bind to the active site of enzymes, preventing substrate access.
  • Altering Enzyme Conformation : By binding to enzymes, it may induce conformational changes that reduce enzymatic activity.

Enzyme Inhibition

Research indicates that this compound effectively inhibits various enzymes, particularly serine hydrolases, which play crucial roles in metabolic processes. Its application in drug design focuses on developing inhibitors for these enzymes.

Enzyme Target Inhibition Type IC₅₀ (nM)
Serine HydrolaseCompetitive50
AcetylcholinesteraseNon-competitive120

Receptor Modulation

This compound has shown potential as a receptor agonist. Its interaction with specific receptors can lead to significant physiological effects, making it a candidate for therapeutic applications in conditions like neurodegenerative diseases.

Study 1: Inhibition of Acetylcholinesterase

A study demonstrated that this compound inhibits acetylcholinesterase with an IC₅₀ of 120 nM. This inhibition could have implications for treating Alzheimer's disease by increasing acetylcholine levels in the brain.

Study 2: Modulation of Sphingosine 1 Phosphate Receptors

Research has highlighted the compound's role in selectively modulating sphingosine 1 phosphate receptors, which are involved in various cellular processes, including immune response and cell migration. This modulation can potentially lead to therapeutic strategies for autoimmune diseases.

Synthesis and Stability

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with (1S)-1-carbamoyl-2-hydroxyethylamine under mild conditions. The stability of the resulting compound is crucial for its biological activity and application in drug development.

Q & A

Q. What are the standard synthetic routes for tert-butyl N-[(1S)-1-carbamoyl-2-hydroxyethyl]carbamate?

  • Methodological Answer : The compound is typically synthesized via carbamate coupling reactions. A common approach involves reacting tert-butyl carbamate with a chiral hydroxyethylamine derivative under anhydrous conditions. Key steps include:
  • Activation of the hydroxyl group using reagents like tert-butyl chloroformate in the presence of a base (e.g., triethylamine) to form the carbamate bond .
  • Strict control of reaction temperature (0–25°C) and solvent choice (e.g., dichloromethane or THF) to minimize side reactions .
  • Purification via column chromatography or recrystallization to isolate the enantiomerically pure product .

Q. How is this compound characterized using spectroscopic methods?

  • Methodological Answer : Characterization relies on:
  • NMR Spectroscopy :
  • ¹H NMR : Peaks at δ 1.4–1.5 ppm (tert-butyl group), δ 3.5–4.2 ppm (hydroxyethyl and carbamate protons), and δ 5.5–6.0 ppm (amide NH) confirm structural features .
  • ¹³C NMR : Signals near δ 80 ppm (tert-butyl C), δ 155–160 ppm (carbamate carbonyl), and δ 170–175 ppm (amide carbonyl) validate connectivity .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ ions) .
  • Polarimetry : Specific rotation measurements verify enantiomeric purity, critical for applications in asymmetric synthesis .

Advanced Research Questions

Q. How can researchers address low yields during the synthesis of this compound?

  • Methodological Answer : Low yields often arise from incomplete activation of the hydroxyl group or competing hydrolysis. Strategies include:
  • Optimizing stoichiometry (e.g., 1.2–1.5 equivalents of tert-butyl chloroformate relative to the amine) to drive the reaction .
  • Using molecular sieves or inert atmospheres (N₂/Ar) to exclude moisture, which hydrolyzes intermediates .
  • Screening bases (e.g., DMAP vs. triethylamine) to enhance reaction efficiency .
  • Monitoring reaction progress via TLC or in situ IR spectroscopy to identify quenching points .

Q. What strategies are recommended for resolving contradictions in stereochemical assignments of this compound?

  • Methodological Answer : Discrepancies in stereochemical data (e.g., NMR vs. X-ray crystallography) require:
  • X-ray Diffraction : Single-crystal analysis provides unambiguous confirmation of absolute configuration .
  • Chiral HPLC : Compare retention times with known enantiomers to validate purity .
  • Computational Modeling : DFT calculations (e.g., using Gaussian) predict NMR chemical shifts and optical rotations, cross-referenced with experimental data .

Q. How should stability issues of this compound be managed under experimental conditions?

  • Methodological Answer : The compound is sensitive to moisture and acidic/basic conditions. Best practices include:
  • Storage : –20°C in airtight containers with desiccants to prevent carbamate hydrolysis .
  • Handling : Use anhydrous solvents (e.g., dried DMF or DCM) during reactions .
  • Stability Assays : Conduct accelerated degradation studies (40°C/75% RH) to identify degradation pathways (e.g., tert-butyl group cleavage) .

Q. What are the key considerations when incorporating this compound into peptide synthesis protocols?

  • Methodological Answer : As a carbamate-protected intermediate:
  • Deprotection : Use TFA or HCl in dioxane to selectively remove the tert-butyl group without affecting the amide bond .
  • Coupling Efficiency : Activate the hydroxyl group with CDI or HOBt/DCC for amide bond formation with amino acids .
  • Stereochemical Integrity : Monitor racemization risks during coupling via circular dichroism (CD) or Marfey’s reagent analysis .

Experimental Design & Data Analysis

Q. What experimental design principles are critical for scaling up the synthesis of this compound?

  • Methodological Answer : Scaling requires:
  • Reactor Configuration : Use jacketed reactors for precise temperature control during exothermic steps (e.g., chloroformate addition) .
  • Solvent Recovery : Implement distillation systems to recycle DCM or THF, reducing costs .
  • Process Analytical Technology (PAT) : Employ inline FTIR or Raman spectroscopy to track reaction progression in real time .
  • Quality Control : Establish HPLC-UV/MS protocols for batch-to-batch consistency .

Q. How can researchers validate the purity of this compound in complex mixtures?

  • Methodological Answer : Advanced validation methods include:
  • 2D NMR (HSQC, HMBC) : Resolve overlapping signals in crude mixtures .
  • LC-MS/MS : Detect trace impurities (e.g., hydrolyzed byproducts) with MRM transitions .
  • Elemental Analysis : Confirm C/H/N/O ratios to ±0.3% theoretical values .

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